molecular formula C8H7NOS B7825117 3-Oxo-2-(2-thienyl)butanenitrile

3-Oxo-2-(2-thienyl)butanenitrile

Cat. No.: B7825117
M. Wt: 165.21 g/mol
InChI Key: GUWIAASMRJRPAM-UHFFFAOYSA-N
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Description

3-Oxo-2-(2-thienyl)butanenitrile: is an organic compound that features a thiophene ring, a butanenitrile group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(2-thienyl)butanenitrile typically involves the condensation of thiophene derivatives with nitriles and ketones. One common method is the reaction of 2-thiophenecarboxaldehyde with acetonitrile in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-(2-thienyl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-thienyl)butanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The thiophene ring and ketone group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    2-Acetylthiophene: Similar structure but lacks the nitrile group.

    3-Oxobutanenitrile: Similar structure but lacks the thiophene ring.

Uniqueness: 3-Oxo-2-(2-thienyl)butanenitrile is unique due to the combination of its thiophene ring, ketone group, and nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-oxo-2-thiophen-2-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6(10)7(5-9)8-3-2-4-11-8/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWIAASMRJRPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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